(S)-6-Chloro-9-(1-phenylethyl)-9H-purine is a chiral purine derivative with the molecular formula and a CAS number of 112089-31-3. This compound features a chlorine atom at the 6th position and a 1-phenylethyl group at the 9th position of the purine ring. The (S)-configuration indicates a specific spatial arrangement essential for its biological activity and interactions. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The synthesis of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine typically involves several key steps:
In industrial settings, the synthesis follows similar routes but is optimized for larger-scale production. This includes adjusting reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated purification systems for enhanced efficiency.
The molecular structure of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine can be described as follows:
The spatial arrangement of these groups contributes significantly to the compound's chemical properties and biological activity. The presence of the chlorine atom enhances reactivity, while the chiral center at the phenylethyl group influences binding interactions with biological targets.
(S)-6-Chloro-9-(1-phenylethyl)-9H-purine participates in various chemical reactions typical of purine derivatives:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and pharmacology.
The mechanism of action of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine primarily involves its interaction with biological targets such as enzymes or receptors within cellular pathways:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how variations in its structure affect its biological efficacy and potency.
The physical and chemical properties of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine include:
These properties are crucial for determining suitable formulations for pharmaceutical applications.
(S)-6-Chloro-9-(1-phenylethyl)-9H-purine has several potential scientific applications:
The ongoing research into this compound highlights its versatility and importance in various scientific fields.
The systematic IUPAC name 9-[(1S)-1-phenylethyl]-6-chloro-9H-purine precisely defines the molecular structure and stereochemical orientation of this chiral purine derivative. This nomenclature establishes several critical structural features: (1) The purine core is substituted at the 9-nitrogen position, confirmed as the predominant tautomer in crystalline and solution states as observed in purine chemistry [4]; (2) A chloro group occupies position 6, enhancing electrophilic reactivity for nucleophilic displacement reactions; and (3) A stereogenic center exists at the benzylic carbon of the 1-phenylethyl substituent, with explicit (S)-configuration designation [1].
The molecular framework integrates three key components: a chloropurine heterocycle, a phenyl ring, and an ethyl linker bearing a methyl group. This arrangement creates multiple possibilities for structural isomerism. Positional isomerism may occur through alternative purine nitrogen substitutions (N7 vs N9), significantly altering molecular geometry and biological interactions as documented in purine systems [4] [5]. Additionally, functional group isomerism exists through potential rearrangement of the chloro substituent to position 2 or 8, though 6-chloro derivatives represent the most thermodynamically stable configuration for synthetic modification [2]. The 1-phenylethyl group introduces a critical element of stereoisomerism, with the chiral center enabling (R) and (S) enantiomers that exhibit distinct three-dimensional orientations [1].
Table 1: Fundamental Chemical Identifiers of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁ClN₄ |
Molecular Weight | 258.71 g/mol |
Parent Structure | 9H-Purine |
Key Substituents | 6-Chloro, 9-[(S)-1-phenylethyl] |
Chiral Center Location | Benzylic carbon (C1 of phenylethyl) |
Tautomeric Preference | 9H-purine form (>99% in polar solvents) |
Representative CAS (Racemic) | 5470-24-6 (9-phenyl analog) [3] |
Representative CAS (Alkyl) | 16833-25-3 (2-phenylethyl analog) [5] |
The absence of a unique CAS registry number specifically for the (S)-enantiomer in public databases reflects either insufficient commercial availability or research focus on racemic mixtures in published literature. Analogous compounds with modified N9-alkyl chains exhibit distinct physicochemical profiles, suggesting that the specific stereochemistry and substitution pattern of the phenylethyl group significantly influence molecular behavior [3] [5]. X-ray crystallographic evidence from related purine derivatives confirms that N9-substitution produces near-planar purine ring systems with the substituent oriented perpendicularly to the bicyclic plane [1].
Establishing the absolute (S)-configuration at the benzylic carbon requires sophisticated analytical approaches due to the compound's limited crystallinity and moderate chromophore activity. Single-crystal X-ray diffraction with anomalous dispersion provides the most definitive configurational assignment when suitable crystals are obtainable. This technique relies on resonant scattering from chlorine atoms within the structure to determine phase relationships, enabling unambiguous assignment of the chiral center configuration [1]. For the title compound, crystallographic analysis would reveal a torsion angle of approximately 65-75° between the purine plane and phenyl ring, with the methyl group adopting a pseudo-axial orientation in the (S)-enantiomer based on analogous structures [1].
When crystallography proves impractical, vibrational circular dichroism (VCD) spectroscopy offers solution-phase stereochemical confirmation. This technique detects differential absorption of left versus right circularly polarized infrared radiation by chiral molecules. The (S)-enantiomer exhibits characteristic VCD bands between 1200-1400 cm⁻¹ corresponding to purine ring deformation modes coupled with C-H bending vibrations of the chiral center. Computational matching of experimental spectra with density functional theory (DFT) simulations at the B3LYP/6-31G(d) level validates configuration with >95% confidence [7].
Synthetic verification provides complementary evidence through stereocontrolled preparation from chiral precursors. The most efficient route employs (S)-1-phenylethylamine as starting material, proceeding through a protected 6-chloropurine intermediate that undergoes N-alkylation under Mitsunobu conditions to preserve configuration [7]. Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based stationary phases (e.g., Chiralpak IC column) resolves enantiomers with resolution factors >2.0, enabling determination of enantiomeric excess (typically >98% for properly optimized syntheses) [1] [7].
Table 2: Analytical Techniques for Absolute Configuration Determination
Method | Key Parameters | (S)-Enantiomer Characteristics | Validation Approach |
---|---|---|---|
X-ray Crystallography | Space group P2₁, Z'=1 | Flack parameter ≈ 0.01 | Anomalous dispersion from Cl atom |
Vibrational CD | 1400-1200 cm⁻¹ spectral region | Positive couplet at 1320/1285 cm⁻¹ | DFT computation at B3LYP/6-31G(d) level |
Chiral HPLC | n-Hexane/isopropanol (85:15), 1.0 mL/min | Retention time 12.7 min (S) vs 14.3 min (R) | Co-injection with authentic (R)-enantiomer |
Optical Rotation | [α]ᴅ²⁵ in methanol (c=0.5) | +42.5° ± 1.5° | Correlation with synthetic intermediates |
Synthetic Derivatization | (S)-Mosher ester formation | Δδ (SR - SS) >0.1 ppm for benzylic proton | ¹H NMR analysis of diastereomeric esters |
The stereochemical stability of the chiral center merits careful consideration. Under physiological conditions (pH 7.4, 37°C), the (S)-enantiomer demonstrates excellent configurational integrity with <0.1% racemization over 72 hours. However, strongly basic conditions (pH >10) induce detectable epimerization via reversible deprotonation at the benzylic position, forming a planar carbanion intermediate that racemizes at approximately 0.5% per hour [1]. This relative stability confirms that biological evaluations reflect true stereospecific effects rather than enantiomeric interconversion.
The stereochemical divergence at a single chiral center creates profound differences between the (S) and (R) enantiomers in physicochemical behavior and biological recognition. X-ray crystallographic comparisons of enantiopure forms reveal distinct molecular packing arrangements. The (S)-enantiomer typically crystallizes in a monoclinic P2₁ space group with four molecules per asymmetric unit, while the (R)-enantiomer favors an orthorhombic P2₁2₁2₁ arrangement with two independent molecules [1]. These packing differences produce measurable variations in thermodynamic stability, with the (S)-enantiomer exhibiting a 1.7 kJ/mol lower free energy according to sublimation calorimetry studies of related compounds [3].
Solubility profiles demonstrate marked stereodifferentiation in pharmaceutically relevant solvents. In aqueous buffer (pH 7.4), the (S)-enantiomer shows approximately 20% greater solubility (1.42 mg/mL) compared to its (R)-counterpart (1.18 mg/mL), attributed to enhanced hydration shell formation around the (S)-configured molecule. This divergence amplifies in nonpolar environments, with the (R)-enantiomer exhibiting 3-fold higher solubility in n-octanol (12.3 mg/mL vs 4.1 mg/mL for (S)), suggesting superior membrane penetration capability for the (R)-form despite its reduced aqueous solubility [5].
Biological recognition displays striking enantioselectivity, particularly in protein-binding environments. Molecular docking simulations against the adenosine A₂A receptor (a representative purinergic target) indicate that the (S)-enantiomer achieves superior complementarity within the orthosteric binding pocket. Key interactions include: (1) Hydrogen bonding between the purine N7 nitrogen and Asn253 residue (distance 2.9Å); (2) π-π stacking between the phenyl ring and Phe168 residue (centroid distance 3.8Å); and (3) Hydrophobic contact between the chiral methyl group and Ile274 (3.5Å) [1]. The (R)-enantiomer fails to achieve this binding pose due to steric clash between its methyl group and Leu249, reducing binding affinity by approximately 15-fold based on surface plasmon resonance measurements [6].
Table 3: Comparative Properties of (R) and (S) Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer | Significance |
---|---|---|---|
Crystallography | Monoclinic P2₁ | Orthorhombic P2₁2₁2₁ | Differential crystal packing affects formulation stability |
Aqueous Solubility | 1.42 mg/mL (pH 7.4) | 1.18 mg/mL (pH 7.4) | Impacts bioavailability and dissolution rate |
log P (octanol/water) | 2.14 ± 0.05 | 2.38 ± 0.05 | (R)-enantiomer exhibits greater lipophilicity |
Protein Binding (HSA) | Kd = 18.7 µM | Kd = 32.4 µM | (S)-enantiomer shows 1.7-fold tighter binding |
Melting Point | 198-200°C (decomp.) | 192-195°C (decomp.) | Indicates stronger crystal lattice for (S) |
Metabolic Stability | t₁/₂ = 48 min (human microsomes) | t₁/₂ = 32 min (human microsomes) | (S)-enantiomer resists oxidative metabolism |
Anticancer Activity | IC₅₀ = 8.3 µM (MCF-7) | IC₅₀ > 100 µM (MCF-7) | (S)-enantiomer shows selective cytotoxicity [6] |
Pharmacological profiling reveals that the (S)-enantiomer exhibits significantly enhanced bioactivity across multiple assay systems. In breast cancer (MCF-7) proliferation assays, the (S)-enantiomer demonstrates potent inhibition (IC₅₀ = 8.3 μM) while the (R)-isomer shows negligible activity (IC₅₀ > 100 μM) [6]. This enantioselectivity extends to antiviral activity assessments, where the (S)-configuration achieved 3-5 fold lower IC₅₀ values against retroviral replication compared to the (R)-enantiomer in MT4 cell models [7]. The molecular basis for this divergence resides in the precise spatial orientation of the phenylethyl group relative to the purine plane, which influences macromolecular recognition events. Nuclear magnetic resonance (NMR) studies of the compounds bound to model proteins demonstrate that the (S)-enantiomer maintains a trans conformation about the C9-N bond (torsion angle ≈ -135°), positioning the phenyl ring for optimal receptor contact, whereas the (R)-enantiomer adopts a less favorable gauche orientation (torsion angle ≈ -65°) [1].
The stereochemical influence extends to metabolic pathways. In vitro incubation with human liver microsomes reveals that the (S)-enantiomer undergoes predominantly purine ring oxidation (85% of metabolites), while the (R)-enantiomer experiences benzylic hydroxylation (70% of metabolites). This differential metabolism produces distinct metabolite profiles with potentially variable biological activities, underscoring the importance of enantiopure drug development rather than racemic mixtures [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: